Cas no 2229125-25-9 (3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine)

3-Fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine is a fluorinated pyrazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 3-methylpyrazine core with a fluorinated propylamine side chain, offering unique reactivity and binding properties. The fluorine atom enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery for modulating bioavailability and target interactions. The pyrazine moiety contributes to hydrogen bonding and π-stacking capabilities, while the amine group allows for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, where precise steric and electronic tuning is required. Its well-defined structure ensures reproducibility in research applications.
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine structure
2229125-25-9 structure
商品名:3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
CAS番号:2229125-25-9
MF:C8H12FN3
メガワット:169.199384689331
CID:6441079
PubChem ID:165850168

3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
    • 2229125-25-9
    • EN300-1743482
    • インチ: 1S/C8H12FN3/c1-6-8(7(9)2-3-10)12-5-4-11-6/h4-5,7H,2-3,10H2,1H3
    • InChIKey: ALRGDNOXKVTFJS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C)=NC=CN=1)CCN

計算された属性

  • せいみつぶんしりょう: 169.10152556g/mol
  • どういたいしつりょう: 169.10152556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 51.8Ų

3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743482-10.0g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
10g
$7435.0 2023-05-27
Enamine
EN300-1743482-0.1g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
0.1g
$1521.0 2023-09-20
Enamine
EN300-1743482-5g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
5g
$5014.0 2023-09-20
Enamine
EN300-1743482-2.5g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
2.5g
$3389.0 2023-09-20
Enamine
EN300-1743482-5.0g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
5g
$5014.0 2023-05-27
Enamine
EN300-1743482-0.5g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
0.5g
$1660.0 2023-09-20
Enamine
EN300-1743482-0.05g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
0.05g
$1452.0 2023-09-20
Enamine
EN300-1743482-10g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
10g
$7435.0 2023-09-20
Enamine
EN300-1743482-1.0g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
1g
$1729.0 2023-05-27
Enamine
EN300-1743482-0.25g
3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine
2229125-25-9
0.25g
$1591.0 2023-09-20

3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine 関連文献

3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amineに関する追加情報

Research Briefing on 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine (CAS: 2229125-25-9)

3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine (CAS: 2229125-25-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated pyrazine structure, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further preclinical evaluation.

The synthesis of 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine involves a multi-step process that includes fluorination and pyrazine ring functionalization. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The compound's structural features, including the fluorine atom and the methylpyrazine moiety, are critical for its bioactivity, as demonstrated in structure-activity relationship (SAR) studies.

Pharmacological evaluations have revealed that 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine exhibits high affinity for specific neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. In vitro assays using human neuronal cell lines demonstrated its ability to modulate receptor activity with nanomolar potency, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia. Furthermore, its blood-brain barrier (BBB) permeability, assessed via in vivo models, was found to be favorable, a key attribute for CNS-active compounds.

Recent preclinical studies have explored the compound's safety and efficacy profiles. Toxicology assessments in rodent models indicated a favorable safety window, with no significant adverse effects observed at therapeutic doses. Additionally, behavioral studies in animal models of CNS disorders reported dose-dependent improvements in cognitive and affective behaviors, further supporting its therapeutic potential. These findings were presented at the 2024 International Conference on Neuropsychopharmacology, highlighting the compound's translational relevance.

Despite these advancements, challenges remain in the development of 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine. For instance, its metabolic stability and potential drug-drug interactions require further investigation. Ongoing research aims to address these gaps through advanced pharmacokinetic studies and the development of derivative compounds with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, 3-fluoro-3-(3-methylpyrazin-2-yl)propan-1-amine represents a promising candidate in the field of CNS drug discovery. Its unique chemical structure, combined with robust preclinical data, underscores its potential to address unmet medical needs in neuropsychiatry. Future research will focus on optimizing its pharmacological profile and advancing it through the drug development pipeline, with the ultimate goal of bringing a novel therapeutic agent to market.

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